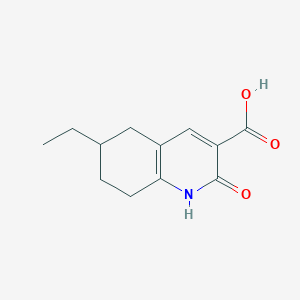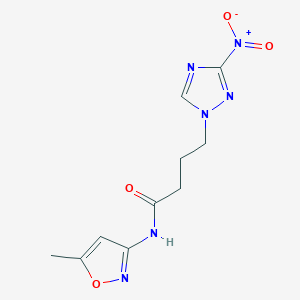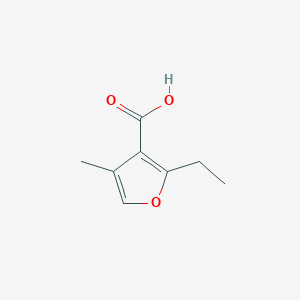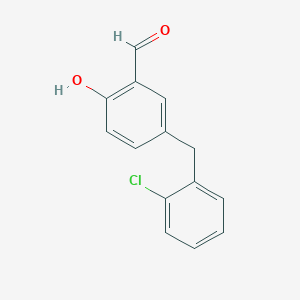![molecular formula C23H18N2O3S2 B2389620 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896339-59-6](/img/structure/B2389620.png)
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, commonly known as BPTM, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. BPTM is a thiazole-based compound that has been shown to exhibit potent inhibitory activity against several enzymes and biological pathways.
Mecanismo De Acción
Target of Action
Similar compounds have been found to targetCarbonic Anhydrase 2 .
Mode of Action
It’s known that similar compounds have antibacterial activity, and their mode of action involves interaction with their targets leading to changes in bacterial cells .
Biochemical Pathways
Similar compounds have been found to have antibacterial activity, affecting both gram-negative and gram-positive bacteria .
Pharmacokinetics
Similar compounds have been found to have low mic (minimum inhibitory concentration) against certain bacterial strains , which suggests good bioavailability.
Result of Action
Similar compounds have been found to display potent antibacterial activity against both gram-negative and gram-positive bacteria . The octaarginine-drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes and shows negligible haemolytic activity towards human RBCs .
Action Environment
It’s known that the antibacterial activity of similar compounds can be influenced by the presence of other agents, such as cell-penetrating peptides .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPTM has several advantages as a tool compound for scientific research. It exhibits potent inhibitory activity against several enzymes and biological pathways, making it a valuable tool for studying their functions. BPTM is also relatively easy to synthesize and purify, making it accessible to researchers. However, BPTM also has some limitations. It is a small molecule inhibitor, which may limit its specificity and selectivity towards its target enzymes. Furthermore, the inhibitory activity of BPTM may be affected by factors such as pH and temperature, which may limit its use in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of BPTM. One direction is to further investigate its potential applications in cancer therapy. BPTM has been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells, and further studies could explore its potential as a therapeutic agent for various types of cancer. Another direction is to investigate its potential applications in neurodegenerative diseases. BPTM has been shown to have neuroprotective effects by inhibiting the activity of PTPs, and further studies could explore its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Finally, further studies could investigate the structure-activity relationship of BPTM and its analogs, which could lead to the development of more potent and selective inhibitors.
Métodos De Síntesis
BPTM can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-(methylsulfonyl)benzoyl chloride with 4-aminothiazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-biphenylboronic acid in the presence of a palladium catalyst to yield the final product, BPTM. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
BPTM has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against several enzymes and biological pathways, including protein tyrosine phosphatases (PTPs), histone deacetylases (HDACs), and the Wnt/β-catenin signaling pathway. BPTM has also been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Furthermore, BPTM has been shown to have neuroprotective effects by inhibiting the activity of PTPs, which are known to play a role in neurodegenerative diseases.
Propiedades
IUPAC Name |
4-methylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S2/c1-30(27,28)20-13-11-19(12-14-20)22(26)25-23-24-21(15-29-23)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-15H,1H3,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMLAEJECQBIGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Bromomethyl)-4-methoxybicyclo[2.2.1]heptane](/img/structure/B2389539.png)

![3,4,5-triethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2389542.png)
![2-chloro-N-cyclopentyl-N-[2-(4-fluorophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2389544.png)

![3-(6-chloropyridazin-3-yl)-1-{[3-(trifluoromethyl)phenyl]carbonyl}-1H-indole; acetonitrile](/img/structure/B2389550.png)
![[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol](/img/structure/B2389552.png)



![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B2389558.png)

![N-benzyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2389560.png)